molecular formula C12H19NO3 B2828496 Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate CAS No. 2311933-17-0

Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate

Cat. No.: B2828496
CAS No.: 2311933-17-0
M. Wt: 225.288
InChI Key: KSOFGLPYOLGSJP-UHFFFAOYSA-N
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Description

Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a formyl group and a tert-butyl ester. This compound is of interest in various fields of scientific research due to its potential biological activity and applications in synthetic chemistry .

Preparation Methods

The synthesis of tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate typically involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bicyclic structure may also play a role in binding affinity and specificity .

Comparison with Similar Compounds

Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.

Properties

IUPAC Name

tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-9-6-12(13,7-9)8-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOFGLPYOLGSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1(C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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